3-(Chloromethyl)-2-methylpyridine hydrochloride is an organic compound with the molecular formula and a CAS number of 58539-77-8. This compound is a derivative of pyridine, a basic heterocyclic organic compound known for its aromatic properties. It plays a significant role in organic synthesis and has various applications in scientific research and industry, particularly in the fields of medicinal chemistry and agrochemicals .
3-(Chloromethyl)-2-methylpyridine hydrochloride can be classified as:
The synthesis of 3-(Chloromethyl)-2-methylpyridine hydrochloride typically involves multiple steps:
In industrial settings, modifications may be made to improve efficiency, such as using continuous flow reactors and automated systems which enhance scalability and yield.
The molecular structure of 3-(Chloromethyl)-2-methylpyridine hydrochloride features:
The structural formula can be represented as follows:
3-(Chloromethyl)-2-methylpyridine hydrochloride is involved in several types of chemical reactions:
The reactivity of the chloromethyl group is particularly valuable in synthetic chemistry, allowing for diverse applications in creating more complex molecular structures.
The mechanism of action for 3-(Chloromethyl)-2-methylpyridine hydrochloride primarily revolves around its reactivity towards nucleophiles. The chloromethyl moiety is highly electrophilic, enabling it to form covalent bonds with nucleophiles during substitution reactions. This property is exploited in organic synthesis to generate complex molecules tailored for specific functions or activities .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize this compound during synthesis and application studies .
3-(Chloromethyl)-2-methylpyridine hydrochloride has several important applications:
The industrial synthesis of 3-(chloromethyl)-2-methylpyridine hydrochloride (CAS 58539-77-8; MW 141.6 g/mol; C₇H₈ClN) utilizes 3-methylpyridine (picoline) as the foundational precursor. This four-step sequence begins with the oxidation of 3-methylpyridine to nicotinic acid, followed by esterification, reduction to the alcohol intermediate, and final chlorination. The pathway generates methyl nicotinate (C₇H₇NO₂) as a key intermediate, with an average yield of 80–85% after crystallization. Critical to this route is the rigorous purification of intermediates via vacuum distillation or recrystallization to avoid positional isomers that compromise product fidelity. The process exemplifies atom economy by leveraging inexpensive heterocyclic raw materials, though it demands precise control over ring functionalization to prevent 2- or 4-methyl group activation [1] [4].
Potassium permanganate (KMnO₄) serves as the oxidant of choice for converting 3-methylpyridine to nicotinic acid. Optimized conditions employ a 5:1 molar ratio of KMnO₄ to substrate in refluxing aqueous solution (90–100°C) for 12 hours. This achieves >95% conversion efficiency, validated by thin-layer chromatography (TLC) monitoring. The manganese dioxide byproduct is removed via suction filtration, and the filtrate is acidified to pH 2–3 with HCl to precipitate nicotinic acid as white crystals. Key advantages include the avoidance of precious-metal catalysts and operational simplicity, though the exothermic nature necessitates controlled reagent addition to prevent over-oxidation to CO₂ [1].
Table 1: Optimization Parameters for KMnO₄ Oxidation
Parameter | Standard Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Temperature | 70°C | 90–100°C | +25% |
Reaction Time | 8 hours | 12 hours | +15% |
KMnO₄:Methylpyridine Ratio | 3:1 | 5:1 | +20% |
Workup Procedure | Neutral filtration | Acidified precipitation | +10% (purity) |
Nicotinic acid undergoes esterification using methanol and thionyl chloride (SOCl₂) under anhydrous conditions, yielding methyl nicotinate at 90% efficiency. The reaction proceeds at 25°C for 1 hour, with excess SOCl₂ acting as both reagent and dehydrating agent. Subsequent reduction employs sodium borohydride (NaBH₄) in methanol at 0–5°C to minimize aldehyde byproducts. The reduction step requires slow borohydride addition (1–2 hours) and stoichiometric control (1.2 eq NaBH₄ per ester) to achieve 85% isolated yield of 3-(hydroxymethyl)-2-methylpyridine. The alcohol intermediate is purified via reduced-pressure distillation (b.p. 110–115°C/0.1 mmHg) and must be stored under inert gas to prevent oxidation [1] [3].
Final chlorination converts the alcohol to 3-(chloromethyl)-2-methylpyridine hydrochloride using thionyl chloride (SOCl₂). Optimized protocols use 1.5–2.0 eq SOCl₂ in toluene with catalytic dimethylformamide (DMF; 1% v/v) at 70–80°C for 4 hours. DMF activates SOCl₂ via Vilsmeier complex formation, accelerating chloride displacement and suppressing racemization or ether byproducts. The hydrochloride salt precipitates upon cooling and is isolated by suction filtration (yield: 88–92%). Alternative chlorinating agents (e.g., PCl₅) generate phosphorous wastes, rendering SOCl₂ environmentally preferable. Reaction calorimetry studies confirm this method’s scalability with controlled exotherms [1] [9].
Solvent polarity critically influences chlorination efficiency. Toluene outperforms dichloromethane (DCM) and acetonitrile due to its non-coordinating nature and ability to dissolve organic intermediates while excluding moisture. Methanol, though polar, promotes solvolysis side products. Temperature profiling reveals:
Table 2: Solvent Performance in Chlorination Step
Solvent | Dielectric Constant | Reaction Temp (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Toluene | 2.4 | 80 | 92 | <2% (ethers) |
Dichloromethane | 9.1 | 40 | 78 | 8% (solvolysis) |
Acetonitrile | 37.5 | 82 | 65 | 15% (nitrile adducts) |
Methanol | 33.0 | 65 | 40 | 30% (methyl ethers) |
Lewis acid catalysts (e.g., AlCl₃) and nucleophilic catalysts (e.g., DMF) address selectivity challenges in chloromethylation. AlCl₃ (5 mol%) directs electrophilic chlorination to the 3-methyl group by coordinating with the pyridine nitrogen, reducing 2-substitution to <3%. Meanwhile, DMF (1% v/v) enhances SOCl₂ reactivity via in situ formation of the Vilsmeier-Haack reagent, reducing reaction time by 50%. Dual-catalyst systems (AlCl₃ + DMF) achieve near-quantitative yields but complicate product isolation. Catalyst recycling remains impractical due to hydrolysis during workup, necessitating single-use applications [1] [9].
Table 3: Catalyst Performance in Chlorination
Catalyst | Loading | Reaction Time | Yield (%) | Regioselectivity (3-/2-) |
---|---|---|---|---|
None | – | 8 hours | 75 | 8:1 |
DMF | 1% v/v | 4 hours | 92 | 12:1 |
AlCl₃ | 5 mol% | 6 hours | 89 | 30:1 |
DMF + AlCl₃ | 1% v/v + 5 mol% | 3 hours | 98 | 50:1 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8